molecular formula C13H16O3 B14589557 Ethyl 3-[(but-2-en-1-yl)oxy]benzoate CAS No. 61493-60-5

Ethyl 3-[(but-2-en-1-yl)oxy]benzoate

Cat. No.: B14589557
CAS No.: 61493-60-5
M. Wt: 220.26 g/mol
InChI Key: HLKUESMJCKWEMV-UHFFFAOYSA-N
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Description

Ethyl 3-[(but-2-en-1-yl)oxy]benzoate is an ester compound characterized by its aromatic benzoate structure and the presence of an ethyl group. Esters are known for their pleasant odors and are often used in perfumes and flavoring agents . This compound, in particular, has unique properties due to its specific molecular structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-[(but-2-en-1-yl)oxy]benzoate can be synthesized through the esterification reaction between 3-hydroxybenzoic acid and ethyl but-2-en-1-ol. The reaction typically requires an acid catalyst, such as sulfuric acid, and is conducted under reflux conditions to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale esterification processes. The reactants are mixed in a reactor, and the reaction is carried out at elevated temperatures to increase the reaction rate. The product is then purified through distillation and crystallization techniques to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-[(but-2-en-1-yl)oxy]benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of Ethyl 3-[(but-2-en-1-yl)oxy]benzoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis in biological systems, releasing active metabolites that exert various effects. The aromatic benzoate structure allows it to interact with enzymes and receptors, influencing biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 3-[(but-2-en-1-yl)oxy]benzoate is unique due to the presence of the but-2-en-1-yl group, which imparts distinct chemical and physical properties.

Properties

CAS No.

61493-60-5

Molecular Formula

C13H16O3

Molecular Weight

220.26 g/mol

IUPAC Name

ethyl 3-but-2-enoxybenzoate

InChI

InChI=1S/C13H16O3/c1-3-5-9-16-12-8-6-7-11(10-12)13(14)15-4-2/h3,5-8,10H,4,9H2,1-2H3

InChI Key

HLKUESMJCKWEMV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=CC=C1)OCC=CC

Origin of Product

United States

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